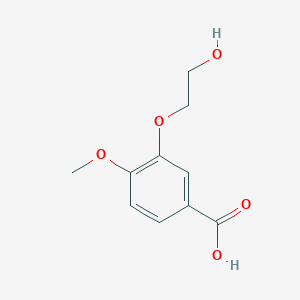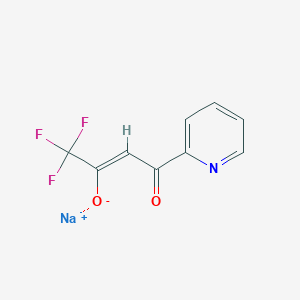
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate is a chemical compound with the molecular formula C9H5F3NNaO2 . It has a molecular weight of 239.13 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 239.13 . Other properties like boiling point and storage conditions were not specified .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Remediation
Sodium percarbonate (SPC) demonstrates promise as an alternative to liquid hydrogen peroxide in remediation of contaminated water/soil, showing economic and eco-friendly advantages. Its solid state allows for a milder release rate of H2O2, making it suitable for actual remediation projects. Percarbonate-based advanced oxidation processes (P-AOPs) can effectively attack organic pollutant structures through various activation methods, generating radicals that degrade contaminants. This approach offers a green chemistry solution for environmental remediation, indicating a potential area for the application of sodium-based compounds like Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate in similar oxidative processes (Liu et al., 2021).
Sodium-ion Battery Cathodes
Research into sodium-ion battery cathodes, including fluorophosphate cathodes, highlights the potential of sodium compounds in energy storage technologies. Despite the limitations in achieving the theoretical capacity, ongoing studies aim to understand and overcome barriers to sodium extraction and utilization. This indicates a significant research domain for sodium-based chemicals, potentially including this compound, to enhance sodium-ion battery performance (Dacek et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate involves the reaction of 2-pyridinecarboxaldehyde with ethyl trifluoroacetoacetate in the presence of sodium ethoxide to form 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-ol. This intermediate is then treated with sodium hydroxide to form the final product, Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "ethyl trifluoroacetoacetate", "sodium ethoxide", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-pyridinecarboxaldehyde is reacted with ethyl trifluoroacetoacetate in the presence of sodium ethoxide to form 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-ol.", "Step 2: 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-ol is treated with sodium hydroxide to form Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate." ] } | |
Número CAS |
1006961-48-3 |
Fórmula molecular |
C9H5F3NNaO2 |
Peso molecular |
239.13 g/mol |
Nombre IUPAC |
sodium;1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate |
InChI |
InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)5-7(14)6-3-1-2-4-13-6;/h1-5,15H;/q;+1/p-1 |
Clave InChI |
KMUBXQAHTVDCEA-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=NC(=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |
SMILES |
C1=CC=NC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


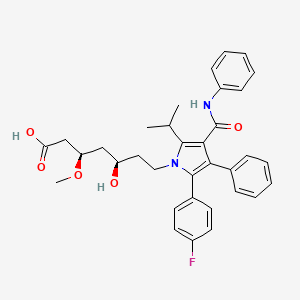
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3339270.png)
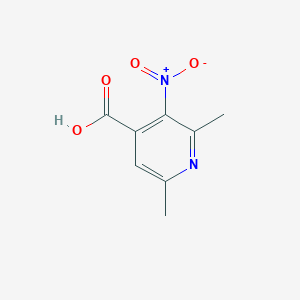
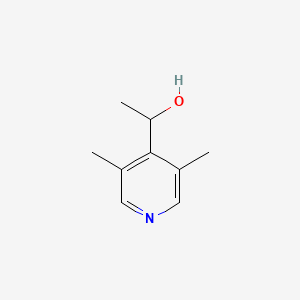
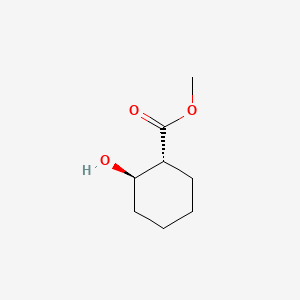
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3339293.png)

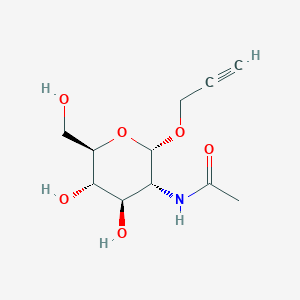

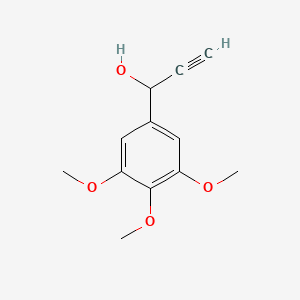
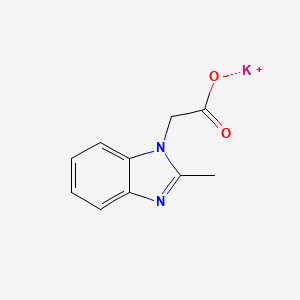
![[FeCl2bis(dppbz)]](/img/structure/B3339339.png)
![2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3339342.png)
